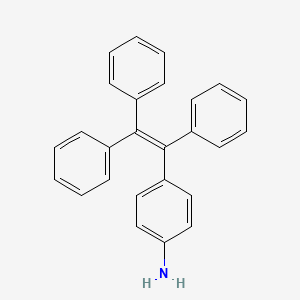

4-(1,2,2-Triphenylvinyl)aniline

Übersicht

Beschreibung

4-(1,2,2-Triphenylvinyl)aniline is an organic compound known for its unique luminescent properties. It is a derivative of aniline, where the hydrogen atoms on the vinyl group are replaced by phenyl groups. This compound exhibits aggregation-induced emission (AIE), making it valuable in various applications such as molecular switches, photo-controllable materials, and bio-imaging .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,2-Triphenylvinyl)aniline typically involves the reaction of 4-bromoaniline with triphenylvinylboronic acid in the presence of a palladium catalyst. The reaction is carried out under nitrogen atmosphere at room temperature using a solvent mixture of dioxane and water . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,2,2-Triphenylvinyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo electrophilic substitution reactions, where the phenyl groups are substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-(1,2,2-Triphenylvinyl)aniline has the molecular formula and a molecular weight of 347.45 g/mol. Its structure features a triphenylvinyl group attached to an aniline moiety, providing it with a conjugated system that enhances its stability and reactivity in various chemical environments. The compound's InChI Key is WCNQRPKNQRXHQJ-UHFFFAOYSA-N, aiding in its identification in chemical databases.

Organic Electronics

TPVA has been studied for its charge transport properties, making it suitable for applications in organic electronics. The compound's derivatives exhibit promising behavior in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that TPVA can enhance the efficiency of charge transport due to its favorable molecular packing and electronic properties .

Drug Delivery Systems

The ability of TPVA to form stable complexes with various biomolecules suggests potential applications in drug delivery systems. Its photophysical properties allow it to act as an effective carrier for therapeutic agents, enhancing their solubility and stability. Recent studies have demonstrated that TPVA-based nanoparticles can be designed for targeted drug delivery, improving the bioavailability of drugs while minimizing side effects .

Photonic Devices

Due to its aggregation-induced emission (AIE) characteristics, TPVA is being explored for use in photonic devices. AIE compounds typically exhibit weak emission in dilute solutions but strong emission in aggregated states, making them ideal for applications in sensors and imaging technologies. The development of TPVA-based materials could lead to advancements in fluorescence imaging and sensing technologies .

Photo-Patterning Materials

TPVA has been utilized as a key component in photo-patterning materials due to its reversible photochromic properties. For instance, when combined with salicylaldehyde hydrazone derivatives, TPVA exhibits significant fluorescence changes upon UV irradiation. This property enables its use in anti-counterfeiting measures and erasable photo-patterning applications .

Conductive Polymers

The compound is also relevant in the field of conductive polymers, particularly as a component in conducting polymeric hydrogels (CPHs). These materials have been extensively investigated for their applications in electrochemical sensors and biomedical fields due to their enhanced mechanical properties and conductivity.

Table: Summary of Applications

Wirkmechanismus

The unique properties of 4-(1,2,2-Triphenylvinyl)aniline are attributed to its aggregation-induced emission (AIE). This phenomenon occurs due to restricted intramolecular rotation (RIR) and excited-state intramolecular proton transfer (ESIPT) processes. When the compound aggregates, the intramolecular rotations are restricted, leading to enhanced fluorescence .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tetraphenylethene: Another AIE-active compound with similar luminescent properties.

Hexaphenylsilole: Known for its strong fluorescence in the aggregated state.

Cyanostilbenes: Exhibits AIE properties and used in similar applications

Uniqueness

4-(1,2,2-Triphenylvinyl)aniline stands out due to its reversible photochromic properties and excellent fatigue resistance. These characteristics make it suitable for applications requiring repeated use and high stability .

Biologische Aktivität

4-(1,2,2-Triphenylvinyl)aniline, also known as N-Phenyl-4-(1,2,2-triphenylvinyl)aniline, is an organic compound characterized by its unique triphenylvinyl group attached to an aniline moiety. This structure confers significant photophysical properties and biological activities that are of interest in various fields, including material science and biochemistry. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₂₆H₂₁N

- Molecular Weight : 347.45 g/mol

- InChI Key : WCNQRPKNQRXHQJ-UHFFFAOYSA-N

The compound's conjugated system enhances its stability and reactivity, making it suitable for applications in organic electronics and photonic devices.

Interaction with Biomolecules

This compound exhibits a range of biological activities primarily linked to its fluorescence properties. It interacts with various biomolecules through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can significantly influence cellular processes, including:

- Cell Signaling Pathways : The compound has been shown to modulate kinase activities and transcription factors, which are crucial for cellular signaling.

- Gene Expression : Its ability to influence gene expression makes it a valuable tool for biochemical research.

Applications in Biochemistry

Due to its unique properties, this compound is being explored for:

- Fluorescent Sensors : Its fluorescence allows for real-time tracking of biomolecular interactions within biological systems.

- Drug Delivery Systems : The compound forms stable complexes with biomolecules, indicating potential uses in drug delivery mechanisms.

Structure-Activity Relationship (SAR) Analyses

Research has shown that the structural modifications of this compound can lead to variations in biological activity. For instance:

- A study on derivatives revealed that minor changes in substituents could significantly alter the compound's effectiveness in modulating kinase activities. This underscores the importance of SAR in optimizing compounds for specific biological targets .

Charge Transport Properties

Recent studies have investigated the charge transport properties of the compound and its derivatives. One notable finding is that tight packing induced by molecular interactions can enhance the stability and efficiency of charge transport in organic electronic applications . This property is crucial for developing advanced materials such as organic light-emitting diodes (OLEDs).

Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-(1,2,2-triphenylethenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N/c27-24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H,27H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNQRPKNQRXHQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30580163 | |

| Record name | 4-(Triphenylethenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30580163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919789-80-3 | |

| Record name | 4-(Triphenylethenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30580163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.